METHYL 5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a thienylcarbonyl group, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate typically involves the reaction of 5-methyl-2-aminothiophene-3-carboxylate with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its anticancer properties due to its ability to interfere with microtubule function.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By binding to tubulin, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule inhibitors used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and use as an intermediate in drug synthesis.
Methyl 5-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-4-carboxylate: Another thiophene derivative with potential biological activity.
Uniqueness
Its unique chemical structure allows for versatile reactivity and the formation of various derivatives, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H11NO3S2 |
---|---|
Molecular Weight |
281.4g/mol |
IUPAC Name |
methyl 5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C12H11NO3S2/c1-7-6-8(12(15)16-2)11(18-7)13-10(14)9-4-3-5-17-9/h3-6H,1-2H3,(H,13,14) |
InChI Key |
MYAZUPLMWFNWJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.